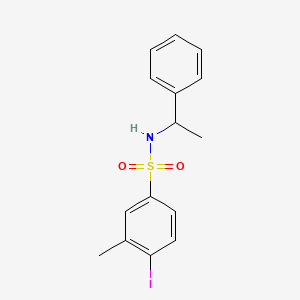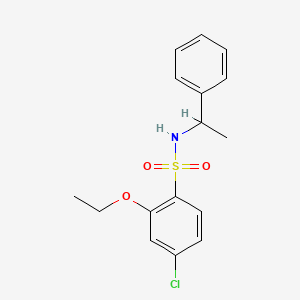
Neodymium144
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium-144 is a radioactive isotope of the element neodymium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 60 and a mass number of 144, consisting of 60 protons and 84 neutrons. Neodymium-144 is one of the naturally occurring isotopes of neodymium, with a natural abundance of approximately 23.8% . It is known for its applications in various scientific fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium-144 can be isolated from other neodymium isotopes through a process called cation-exchange chromatography. This method involves the separation of neodymium from other lanthanides using specific resins and elution techniques . The process typically involves dissolving the sample in hydrofluoric and nitric acids, followed by a series of chromatographic separations to achieve high purity .
Industrial Production Methods: Industrial production of neodymium-144 involves the extraction of neodymium from monazite and bastnäsite ores. The ores are first crushed and ground, then subjected to a series of chemical treatments to separate neodymium from other rare earth elements. The neodymium is then further purified using solvent extraction and ion-exchange techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium-144 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium-144 can be oxidized to form neodymium oxide (Nd₂O₃) using oxygen or air at elevated temperatures.
Reduction: Neodymium-144 can be reduced using hydrogen gas or other reducing agents to form metallic neodymium.
Substitution: Neodymium-144 can participate in substitution reactions with halogens to form neodymium halides (e.g., NdCl₃, NdF₃).
Major Products:
Oxidation: Neodymium oxide (Nd₂O₃)
Reduction: Metallic neodymium
Substitution: Neodymium halides (e.g., NdCl₃, NdF₃)
Applications De Recherche Scientifique
Neodymium-144 has a wide range of applications in scientific research, including:
Geochronology: Neodymium isotopes are used to date geological samples and study the evolution of the Earth’s crust.
Nuclear Science: Neodymium-144 is used in nuclear reactors and as a tracer in nuclear research.
Medical Research: Neodymium-144 is used in certain types of medical imaging and cancer treatment research.
Mécanisme D'action
The mechanism of action of neodymium-144 primarily involves its radioactive decay. Neodymium-144 undergoes alpha decay to form cerium-140, releasing alpha particles in the process This decay process can be harnessed in various applications, such as in nuclear reactors and medical treatments
Comparaison Avec Des Composés Similaires
Neodymium-144 can be compared with other neodymium isotopes and similar lanthanide elements:
Neodymium-142: A stable isotope with a natural abundance of 27.2%.
Neodymium-145: Another stable isotope with a natural abundance of 8.3%.
Samarium-147: A lanthanide element that undergoes alpha decay similar to neodymium-144.
Neodymium-144 is unique due to its specific radioactive properties, making it valuable in applications that require radioactive tracers or sources of alpha particles.
Propriétés
Numéro CAS |
14834-76-5 |
|---|---|
Formule moléculaire |
Cs2O4Se |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






